molecular formula C26H34N4O9 B051277 Spermexatol CAS No. 117680-13-4

Spermexatol

Cat. No.: B051277
CAS No.: 117680-13-4
M. Wt: 546.6 g/mol
InChI Key: DFLDWAXORWTSDZ-UHFFFAOYSA-N
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Description

Spermexatol is a synthetic spermidine-based siderophore analogue. Siderophores are molecules that bind and transport iron in microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Spermexatol is synthesized through a series of chemical reactions involving spermidine and dihydroxybenzoic acid derivatives. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Spermexatol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Spermexatol has a wide range of scientific research applications, including:

Mechanism of Action

Spermexatol exerts its effects by binding to iron and forming stable complexes. This binding sequesters iron, making it unavailable for microbial growth and metabolism. The molecular targets include iron transport proteins and enzymes involved in iron metabolism. The pathways involved in its mechanism of action are primarily related to iron homeostasis and transport .

Comparison with Similar Compounds

Uniqueness of Spermexatol: this compound is unique due to its specific spermidine-based structure, which provides distinct binding affinities and selectivity for iron. This uniqueness makes it a valuable tool in studying iron transport and developing antimicrobial strategies .

Biological Activity

Spermexatol is a synthetic compound derived from spermidine, primarily recognized for its role as a siderophore analogue. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential applications in microbial iron acquisition, and its implications in antimicrobial therapy.

Overview of this compound

This compound (CAS Number: 117680-13-4) is designed to mimic natural siderophores, which are compounds that bind and transport iron in microorganisms. The ability to sequester iron is crucial for microbial growth and metabolism, making this compound an important compound in both biological research and potential therapeutic applications.

This compound functions primarily through its iron-binding capabilities. By forming stable complexes with iron, it effectively sequesters this essential nutrient from microbial pathogens, thereby inhibiting their growth. The mechanism involves:

  • Binding to Iron : this compound binds to ferric ions (Fe³⁺), forming stable complexes that prevent the availability of iron to bacteria.
  • Disruption of Iron Homeostasis : This disruption can lead to the inhibition of various bacterial metabolic processes that depend on iron.
  • Targeting Iron Transport Proteins : The compound interacts with proteins involved in iron transport and metabolism within microbial cells, further enhancing its antimicrobial properties .

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. Its ability to disrupt iron homeostasis in pathogens makes it a candidate for treating infections caused by iron-dependent bacteria. Studies have shown that this compound can inhibit the growth of various bacterial strains by sequestering iron .

Research Applications

This compound serves as a model compound in several research areas:

  • Iron Transport Studies : It is utilized to study siderophore-mediated iron transport mechanisms in microorganisms.
  • Microbial Iron Acquisition : Investigations focus on how this compound influences microbial growth by altering iron availability .
  • Drug Development : Its properties are explored for developing novel drug delivery systems and chelating agents in industrial processes .

Study 1: Inhibition of Bacterial Growth

A study conducted on Escherichia coli demonstrated that this compound effectively inhibited bacterial growth in iron-limited environments. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of traditional antibiotics when tested under similar conditions.

Bacterial StrainMIC (µg/mL)
E. coli5
Staphylococcus aureus10

This indicates that this compound could be a potent alternative or adjunct to existing antimicrobial therapies .

Study 2: Mechanistic Insights

In another investigation, researchers explored the interaction between this compound and bacterial iron transport proteins. Using spectroscopic methods, they confirmed that this compound forms stable complexes with ferric ions, thus preventing their uptake by bacteria.

Interaction TypeObserved Effect
Iron BindingHigh affinity
Growth InhibitionSignificant

These findings support the hypothesis that this compound's mechanism is closely linked to its ability to bind iron effectively .

Properties

IUPAC Name

N'-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N'-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-hydroxy-N-methylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O9/c1-29(39)21(33)11-12-22(34)30(16-6-14-28-26(38)18-8-5-10-20(32)24(18)36)15-3-2-13-27-25(37)17-7-4-9-19(31)23(17)35/h4-5,7-10,31-32,35-36,39H,2-3,6,11-16H2,1H3,(H,27,37)(H,28,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLDWAXORWTSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)N(CCCCNC(=O)C1=C(C(=CC=C1)O)O)CCCNC(=O)C2=C(C(=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151868
Record name Spermexatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117680-13-4
Record name Spermexatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spermexatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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